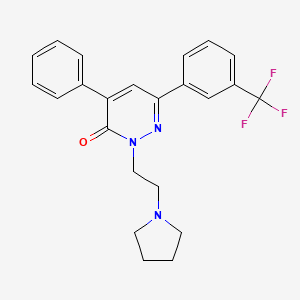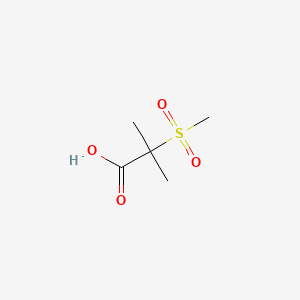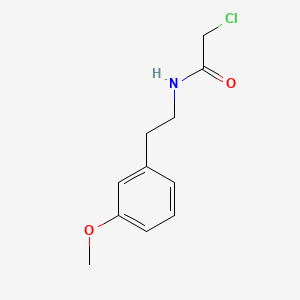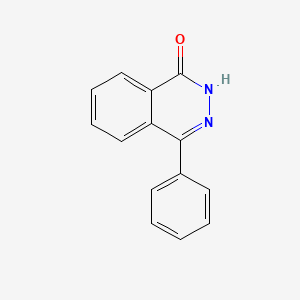
Dibenzoylfuroxan
説明
Dibenzoylfuroxan (DBF) is a highly versatile and potent synthetic organic compound with a wide range of applications in both scientific research and industry. It is a heterocyclic compound consisting of a benzene ring and a furan ring, and is commonly used as a reagent in organic synthesis. In recent years, DBF has been gaining attention due to its unique biochemical and physiological properties, which have made it a popular choice for laboratory experiments.
科学的研究の応用
Environmental Impact and Detection
- Persistent Organic Pollutants : Dioxins and furans, including compounds related to Dibenzoylfuroxan, are classified as Persistent Organic Pollutants (POPs). They are known for their toxic effects on animals, human health, and the environment. Their major sources include combustion and industrial activities. Challenges exist in data availability, especially in regions with warfare conflicts, which hampers environmental monitoring and assessment efforts (Kanan & Samara, 2018).
- Environmental Sampling and Analysis : Techniques for sampling, extraction, and analysis of dioxins and furans are critical in environmental monitoring. The USEPA 8290 method is commonly used, with high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) being the preferred detection tool. This is vital for assessing environmental exposure and contamination levels (Kanan & Samara, 2018).
Health and Environmental Risks
- Impact on Human Health : Exposure to dioxins and furans, related to this compound, poses significant health risks. Thesecompounds have been associated with cancer, developmental issues, and other severe health impacts. Studies highlight the necessity of ongoing monitoring and regulation to manage these risks, particularly in food sources and environments impacted by industrial activities (Fernández-González et al., 2015).
Biodegradation and Environmental Remediation
- Microbial Degradation : Research into the microbial degradation of dioxins, a group including this compound, shows potential for environmental remediation. For example, certain Rhodococcus strains can metabolize dibenzofuran as a carbon and energy source. This offers insights into potential bioremediation strategies for these persistent pollutants (Iida et al., 2008).
- Toxic Effects of Intermediary Metabolites : Studies on the toxic effects of intermediary metabolites formed during dibenzofuran degradation highlight the complexity of bioremediation processes. Although efficient degradation of toxicants occurs, bioactive toxic intermediates can be formed, necessitating comprehensive toxicity assessments of each intermediary (Jaiswal et al., 2015).
Chemical Analysis and Synthesis
- Chemical Transformations : this compound undergoes interesting chemical transformations. For instance, it reacts with hydroxylamine in a ring transformation to form a 4,5-dioximino-3-phenyl-1,2-oxazole, a structure confirmed by X-ray determination. Such reactions are significant for understanding the chemical behavior of this compound and related compounds (Tselinsky et al., 2000).
作用機序
Target of Action
The primary target of Dibenzoylfuroxan is GPX4 . GPX4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
This compound acts as a masked nitrile oxide . It inhibits GPX4 covalently, meaning it forms a stable, non-dissociable bond with the enzyme . This interaction results in the inhibition of GPX4’s protective function against oxidative damage .
Biochemical Pathways
oxidative stress and lipid peroxidation . By inhibiting GPX4, this compound could potentially disrupt the normal functioning of these pathways, leading to increased oxidative stress and lipid damage within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of GPX4. By inhibiting this enzyme, this compound could potentially increase oxidative stress and lipid peroxidation within the cell . This could lead to various downstream effects, including cell damage or death.
将来の方向性
生化学分析
Biochemical Properties
Dibenzoylfuroxan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydroxylamine, leading to the formation of various reaction products . The nature of these interactions involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of specific metabolites . Additionally, it has been observed to impact cell function by altering the expression of genes involved in critical cellular pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as an inhibitor or activator of enzymes, depending on the specific context of its application . This compound’s ability to form covalent bonds with target molecules allows it to exert its effects by modifying the structure and function of these molecules. This can lead to changes in gene expression and the activation or inhibition of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including adverse impacts on cellular function and overall health. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s role in metabolic pathways highlights its potential as a tool for studying and manipulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMTCOIIOWJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280830 | |
| Record name | Dibenzoylfuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-54-7 | |
| Record name | Dibenzoylfuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylfuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylfuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


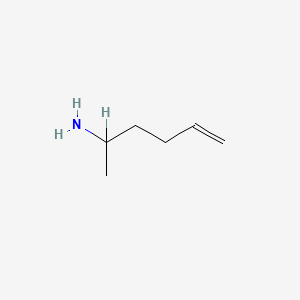
![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
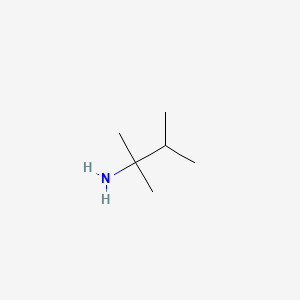
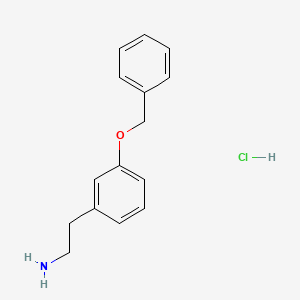
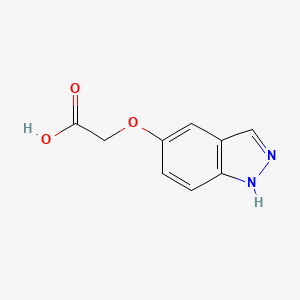
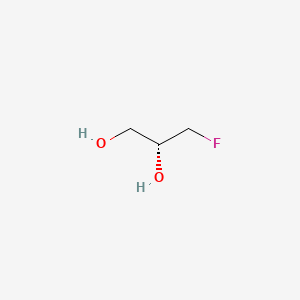
![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)
